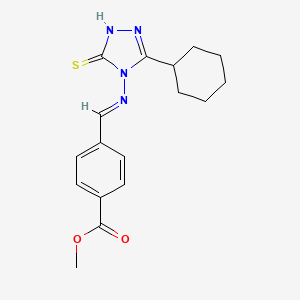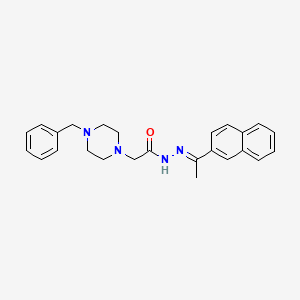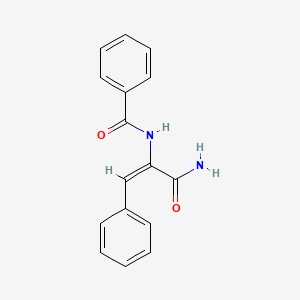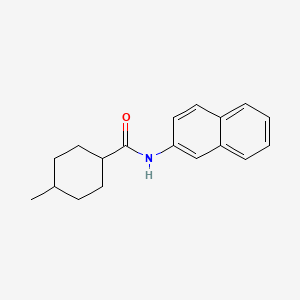
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C23H22N4OS and a molecular weight of 402.522 g/mol . This compound is part of a class of molecules known for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide involves multiple steps. One common method includes the reaction of carbazole derivatives with thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
作用機序
The compound exerts its effects by targeting specific molecular pathways. For instance, its anticancer activity is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . The compound induces apoptosis and causes cell cycle arrest in cancer cells, thereby inhibiting their growth .
類似化合物との比較
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide]:
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide: Another carbazole derivative with distinct properties.
Uniqueness
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide stands out due to its potent antioxidant and anticancer activities, particularly its ability to inhibit the PI3K/Akt/mTOR pathway . This makes it a promising candidate for further research and potential therapeutic applications.
特性
分子式 |
C23H22N4OS |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
1-benzyl-3-(3-carbazol-9-ylpropanoylamino)thiourea |
InChI |
InChI=1S/C23H22N4OS/c28-22(25-26-23(29)24-16-17-8-2-1-3-9-17)14-15-27-20-12-6-4-10-18(20)19-11-5-7-13-21(19)27/h1-13H,14-16H2,(H,25,28)(H2,24,26,29) |
InChIキー |
XMDBFYDBWRZXQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975778.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11975785.png)
![diisobutyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975791.png)

![9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975824.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975825.png)

![isopropyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975841.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)
